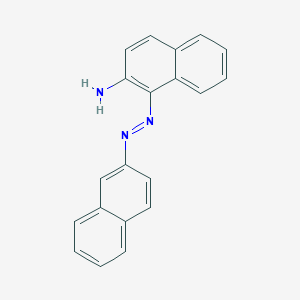
1-(2-Naphthyldiazenyl)-2-naphthylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Naphthyldiazenyl)-2-naphthylamine, commonly known as NDNA, is a synthetic compound that has been widely used in scientific research. NDNA belongs to the class of diazo compounds, which are characterized by the presence of a diazenyl group (-N=N-) in their chemical structure. This compound has attracted the attention of researchers due to its unique properties, such as its ability to act as a fluorescent probe and its potential as an anti-cancer agent.
作用机制
The mechanism of action of NDNA is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that can damage DNA and other biomolecules. NDNA has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
NDNA has been shown to have a range of biochemical and physiological effects, including the induction of oxidative stress, DNA damage, and apoptosis in cancer cells. The compound has also been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and xanthine oxidase, which are involved in a range of biological processes.
实验室实验的优点和局限性
NDNA has several advantages for lab experiments, including its ability to act as a fluorescent probe and its potential as an anti-cancer agent. However, the compound also has some limitations, such as its complex synthesis process and the potential for toxicity at high concentrations.
未来方向
There are several future directions for research on NDNA. One potential area of research is the development of new methods for synthesizing NDNA that are more efficient and scalable. Another area of research is the development of new applications for NDNA, such as its use as a diagnostic tool for cancer or other diseases. Finally, further studies are needed to fully understand the mechanism of action of NDNA and its potential as an anti-cancer agent.
合成方法
NDNA can be synthesized through a series of chemical reactions, starting from 2-naphthylamine and 2-nitroso-1-naphthol. The reaction proceeds through a diazo coupling reaction, where the diazonium salt of 2-naphthylamine is coupled with 2-nitroso-1-naphthol to form NDNA. The synthesis of NDNA is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
科学研究应用
NDNA has been widely used in scientific research as a fluorescent probe to study biological systems. The compound has been used to label proteins, DNA, and other biomolecules to visualize their localization and interactions in living cells. NDNA has also been used to study the mechanism of action of various enzymes and to develop new diagnostic tools for diseases such as cancer.
属性
分子式 |
C20H15N3 |
|---|---|
分子量 |
297.4 g/mol |
IUPAC 名称 |
1-(naphthalen-2-yldiazenyl)naphthalen-2-amine |
InChI |
InChI=1S/C20H15N3/c21-19-12-10-15-6-3-4-8-18(15)20(19)23-22-17-11-9-14-5-1-2-7-16(14)13-17/h1-13H,21H2 |
InChI 键 |
FFRDJVXTPLFGCD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)N=NC3=C(C=CC4=CC=CC=C43)N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)N=NC3=C(C=CC4=CC=CC=C43)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-bromo-N-[4-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B282907.png)
![2-bromo-N-[4-(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B282909.png)
![2-bromo-N-{4-[5-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282910.png)
![2-bromo-N-{4-[5-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282911.png)
![2-bromo-N-(4-{4-methyl-5-[(2,4,6-trimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B282914.png)
![N-(4-{5-[(3-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-4-fluorobenzamide](/img/structure/B282915.png)
![4-fluoro-N-[4-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B282916.png)
![N-(2-{[2-({5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B282917.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B282920.png)
![2-bromo-N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B282921.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)butanamide](/img/structure/B282923.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B282925.png)
![N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide](/img/structure/B282926.png)
![2-chloro-N-{4-[4-methyl-5-({1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282928.png)